2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a fluorinated aromatic ring substituted with a methoxymethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-2-((methoxymethoxy)methyl)phenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The aromatic ring can undergo reduction reactions under appropriate conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays due to its unique chemical properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorinated aromatic ring enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyphenol: A fluorinated methoxy-substituted catechol analog.
4-Fluoro-2-methylphenol: A fluorinated phenol with a methyl group.
2-Fluoro-4-methylphenol: Another fluorinated phenol with a different substitution pattern.
Uniqueness
2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring and the methoxymethoxy group, which confer distinct chemical properties and reactivity compared to other similar compounds. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C11H14BFO4 |
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Molecular Weight |
240.04 g/mol |
IUPAC Name |
2-[4-fluoro-2-(methoxymethoxymethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H14BFO4/c1-14-8-15-7-9-6-10(13)2-3-11(9)12-16-4-5-17-12/h2-3,6H,4-5,7-8H2,1H3 |
InChI Key |
KGSNDULZERXKSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=C(C=C(C=C2)F)COCOC |
Origin of Product |
United States |
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